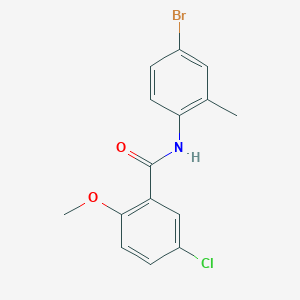![molecular formula C22H17N3O2S2 B3712792 3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3712792.png)
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-2-carboxamide
Overview
Description
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Naphthalene Derivative: The thiazole derivative is then coupled with a naphthalene-2-carboxylic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the naphthalene and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-2-carboxamide is unique due to its specific combination of a naphthalene core with a methoxy group and a thiazole ring
Properties
IUPAC Name |
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c1-27-19-12-16-10-6-5-9-15(16)11-17(19)20(26)24-21(28)25-22-23-18(13-29-22)14-7-3-2-4-8-14/h2-13H,1H3,(H2,23,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLACZDVOLKRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B3712712.png)
![1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE](/img/structure/B3712718.png)
![N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3712746.png)
![N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B3712750.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B3712772.png)
![N-[3-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B3712779.png)

![N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B3712785.png)
![methyl 3-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoate](/img/structure/B3712796.png)
![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3712802.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3712807.png)
![(2E)-3-(furan-2-yl)-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide](/img/structure/B3712810.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3712820.png)
